molecular formula C19H19F9N2O6 B11476201 Diethyl 2-(2,2,2-trifluoro-1-(((2-methoxy-5-(trifluoromethyl)anilino)carbonyl)amino)-1-(trifluoromethyl)ethyl)malonate

Diethyl 2-(2,2,2-trifluoro-1-(((2-methoxy-5-(trifluoromethyl)anilino)carbonyl)amino)-1-(trifluoromethyl)ethyl)malonate

Cat. No.: B11476201
M. Wt: 542.3 g/mol
InChI Key: PAGRKQQWQGUZBZ-UHFFFAOYSA-N
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Description

1,3-DIETHYL 2-[1,1,1,3,3,3-HEXAFLUORO-2-({[2-METHOXY-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPAN-2-YL]PROPANEDIOATE is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIETHYL 2-[1,1,1,3,3,3-HEXAFLUORO-2-({[2-METHOXY-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPAN-2-YL]PROPANEDIOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL 2-[1,1,1,3,3,3-HEXAFLUORO-2-({[2-METHOXY-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPAN-2-YL]PROPANEDIOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols, often in the presence of catalysts or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-DIETHYL 2-[1,1,1,3,3,3-HEXAFLUORO-2-({[2-METHOXY-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPAN-2-YL]PROPANEDIOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving abnormal cellular processes.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-DIETHYL 2-[1,1,1,3,3,3-HEXAFLUORO-2-({[2-METHOXY-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPAN-2-YL]PROPANEDIOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIETHYL 2-[1,1,1,3,3,3-HEXAFLUORO-2-({[2-METHOXY-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)PROPAN-2-YL]PROPANEDIOATE stands out due to its unique combination of fluorine atoms and functional groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability, reactivity, and specificity.

Properties

Molecular Formula

C19H19F9N2O6

Molecular Weight

542.3 g/mol

IUPAC Name

diethyl 2-[1,1,1,3,3,3-hexafluoro-2-[[2-methoxy-5-(trifluoromethyl)phenyl]carbamoylamino]propan-2-yl]propanedioate

InChI

InChI=1S/C19H19F9N2O6/c1-4-35-13(31)12(14(32)36-5-2)16(18(23,24)25,19(26,27)28)30-15(33)29-10-8-9(17(20,21)22)6-7-11(10)34-3/h6-8,12H,4-5H2,1-3H3,(H2,29,30,33)

InChI Key

PAGRKQQWQGUZBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC

Origin of Product

United States

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